

Application Notes and Protocols for L-NAPNA

Enzyme Assay for Trypsin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-NAPNA

Cat. No.: B1678662

[Get Quote](#)

Introduction

Trypsin is a serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins. The enzymatic activity of trypsin can be conveniently measured using the chromogenic substrate L-N α -benzoyl-DL-arginine 4-nitroanilide hydrochloride (**L-NAPNA**), also commonly referred to as BAPNA.^{[1][2][3]} In this assay, trypsin catalyzes the hydrolysis of the amide bond in **L-NAPNA**, releasing p-nitroaniline (pNA).^{[1][3]} The rate of the appearance of the yellow-colored pNA is directly proportional to the trypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.^{[4][5]} This application note provides a detailed protocol for determining trypsin activity using **L-NAPNA**.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic substrate **L-NAPNA** by trypsin. Trypsin specifically cleaves the peptide bond at the carboxyl side of arginine. In the case of **L-NAPNA**, this results in the release of p-nitroaniline, a chromophore that absorbs light maximally at 405-410 nm. The reaction can be summarized as follows:

L-N α -benzoyl-DL-arginine 4-nitroanilide (colorless) + H₂O $\xrightarrow{\text{Trypsin}}$ N α -benzoyl-L-arginine + p-nitroaniline (yellow)

The initial rate of p-nitroaniline formation, measured as the rate of increase in absorbance at 410 nm, is proportional to the concentration of active trypsin in the sample.

Experimental Protocols

Materials and Reagents

- Trypsin (from bovine pancreas)
- L-N α -benzoyl-DL-arginine 4-nitroanilide hydrochloride (**L-NAPNA**)[2][6]
- Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
- Dimethyl sulfoxide (DMSO)[1]
- Hydrochloric acid (HCl), 1 mM
- Spectrophotometer (capable of reading at 410 nm)
- Cuvettes or 96-well plate
- Pipettes
- Incubator or water bath set to 37°C[4]

Preparation of Reagents

- Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl₂):
 - Dissolve 6.06 g of Tris base in 800 mL of deionized water.
 - Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.
 - Adjust the pH to 8.2 with concentrated HCl.
 - Bring the final volume to 1 L with deionized water.
 - Store at 4°C.
- **L-NAPNA** Stock Solution (20 mM):

- **L-NAPNA** is soluble in DMSO.[1] To prepare a 20 mM stock solution, dissolve 87 mg of **L-NAPNA** (MW: 434.9 g/mol) in 10 mL of DMSO.[1]
- Store the stock solution at -20°C, protected from light.[7]
- **L-NAPNA Working Solution (1 mM):**
 - On the day of the experiment, prepare the working solution by diluting the 20 mM **L-NAPNA** stock solution 1:20 in the Tris-HCl buffer. For example, add 50 µL of 20 mM **L-NAPNA** stock solution to 950 µL of Tris-HCl buffer.
 - Prepare this solution fresh before use and protect it from light.[7]
- **Trypsin Stock Solution (1 mg/mL):**
 - Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.
 - Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- **Trypsin Working Solution:**
 - Dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in the Tris-HCl buffer just before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

Assay Protocol

This protocol is designed for a total reaction volume of 1 mL in a cuvette. The volumes can be scaled down for use in a 96-well plate.

- Set up the reaction:
 - Pipette 900 µL of the 1 mM **L-NAPNA** working solution into a cuvette.
 - Pre-incubate the cuvette at 37°C for 5 minutes to bring the substrate solution to the reaction temperature.[4]
- Initiate the reaction:

- Add 100 μ L of the trypsin working solution to the pre-warmed cuvette containing the **L-NAPNA** solution.
- Mix quickly by gentle inversion or by pipetting up and down.
- Measure the absorbance:
 - Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 410 nm.[\[4\]](#)
 - Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes. Ensure that the increase in absorbance is linear with time.
- Blank Measurement:
 - Prepare a blank by adding 100 μ L of the Tris-HCl buffer instead of the trypsin working solution to 900 μ L of the **L-NAPNA** working solution.
 - Measure the absorbance of the blank at 410 nm. The rate of non-enzymatic hydrolysis of **L-NAPNA** is typically negligible but should be checked.

Data Presentation

Parameter	Value	Reference
Substrate	L-N α -benzoyl-DL-arginine 4-nitroanilide hydrochloride (L-NAPNA)	[2][6]
Enzyme	Trypsin	
Buffer	50 mM Tris-HCl, 20 mM CaCl ₂ , pH 8.2	[7]
Reaction Temperature	37°C	[4]
Wavelength for Detection	410 nm	[4]
Molar Extinction Coefficient of p-nitroaniline (ϵ)	8,800 M ⁻¹ cm ⁻¹ at 410 nm	[8]
L-NAPNA Stock Solution	20 mM in DMSO	[1][7]
L-NAPNA Working Concentration	1 mM	
Trypsin Working Concentration	1-10 μ g/mL	
Total Reaction Volume	1 mL	

Calculation of Trypsin Activity

The activity of trypsin is calculated based on the rate of p-nitroaniline formation, which is determined from the change in absorbance over time using the Beer-Lambert law.

Formula:

$$\text{Activity (U/mL)} = (\Delta A_{410}/\text{min} * \text{Total Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$$

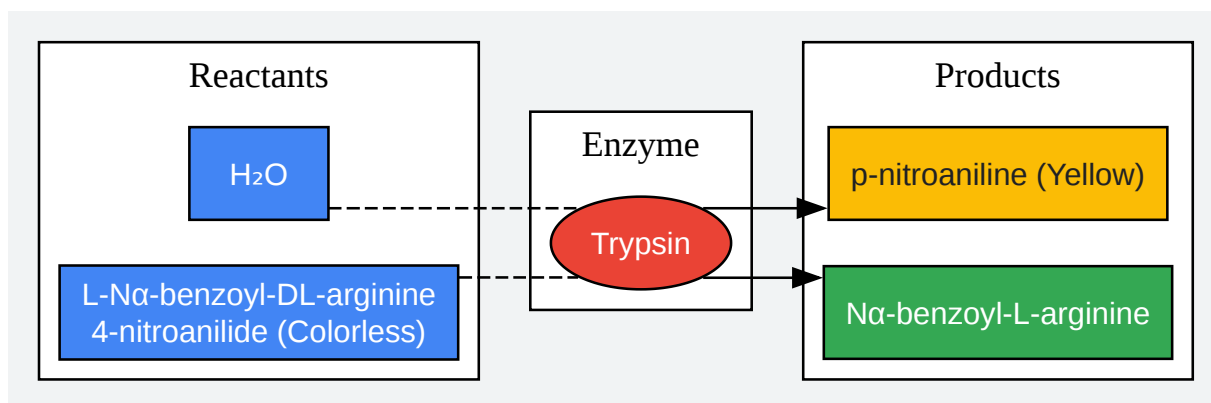
Where:

- $\Delta A_{410}/\text{min}$ is the initial rate of change in absorbance at 410 nm per minute, calculated from the linear portion of the absorbance vs. time plot.

- Total Volume is the total volume of the reaction mixture in the cuvette (in mL, e.g., 1 mL).
- ϵ is the molar extinction coefficient of p-nitroaniline at 410 nm ($8,800 \text{ M}^{-1}\text{cm}^{-1}$).^[8]
- Path Length is the light path of the cuvette (typically 1 cm).
- Enzyme Volume is the volume of the trypsin working solution added to the reaction (in mL, e.g., 0.1 mL).

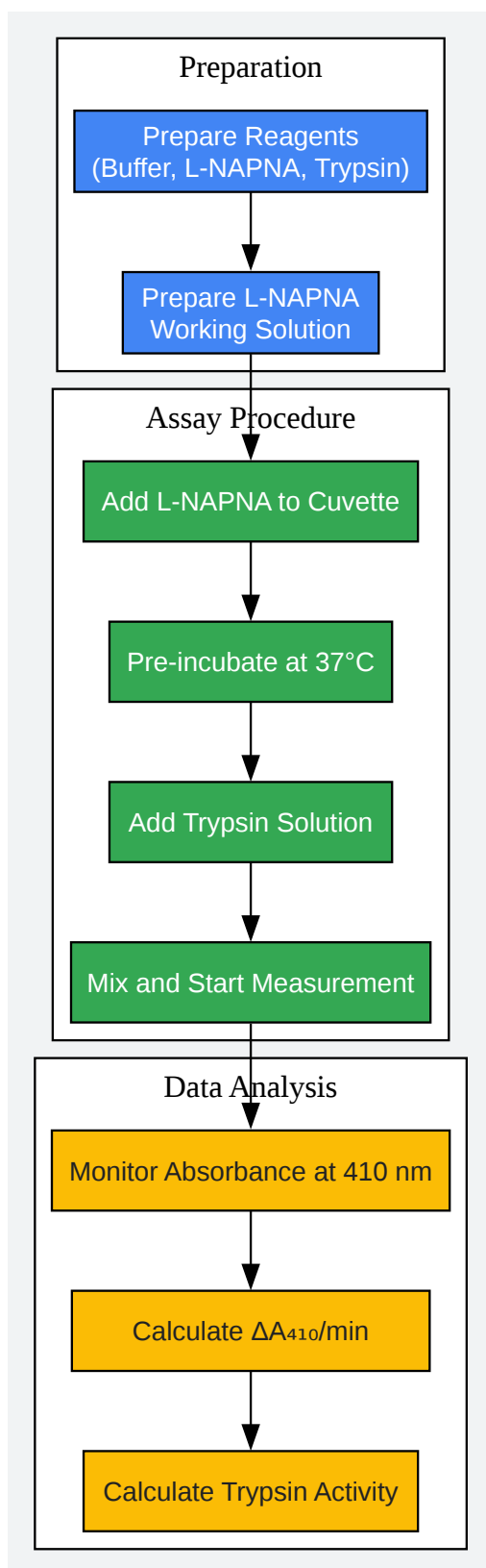
One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 μmole of **L-NAPNA** per minute at 37°C and pH 8.2.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **L-NAPNA** by trypsin.



[Click to download full resolution via product page](#)

Caption: Workflow for the **L-NAPNA** trypsin enzyme assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. N- α -benzoyl-DL-arginine-4-nitroanilide hydrochloride [biosynth.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride $\geq 99\%$ (TLC), suitable for substrate for trypsin (CAS 21653-40-7) | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for L-NAPNA Enzyme Assay for Trypsin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678662#l-napna-enzyme-assay-protocol-for-trypsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com